N-(2-Chlorobenzyl)-3-oxobutanamide mechanism of action
N-(2-Chlorobenzyl)-3-oxobutanamide mechanism of action
This technical guide details the mechanism of action (MOA), chemical utility, and experimental profiling of N-(2-Chlorobenzyl)-3-oxobutanamide (CAS: 331713-76-9).
This compound functions primarily as a privileged scaffold in medicinal chemistry.[1] It possesses a dualistic nature: it exhibits intrinsic biological activity as a quorum sensing inhibitor (QSI) and antimicrobial agent, while simultaneously serving as a critical synthetic precursor for dihydropyrimidinone (DHPM) libraries targeting Kinesin-5 (Eg5) and calcium channels.
Executive Summary & Chemical Identity
N-(2-Chlorobenzyl)-3-oxobutanamide is a
| Property | Specification |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-3-oxobutanamide |
| CAS Number | 331713-76-9 |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Functional Class | |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Mechanism of Action (MOA)
The biological activity of this compound is bifurcated into Intrinsic Pharmacology (activity of the molecule itself) and Derivatized Pharmacology (activity of its reaction products).
A. Intrinsic MOA: Quorum Sensing Inhibition (QSI)
The N-benzyl-3-oxobutanamide core acts as a structural mimic of N-acyl homoserine lactones (AHLs) , the autoinducers used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) for quorum sensing.
-
Target: LasR and RhlR transcriptional regulators.
-
Binding Mechanism:
-
The
-keto amide motif mimics the 3-oxo-acyl tail of native AHLs (e.g., 3-oxo-C12-HSL). -
The 2-chlorobenzyl ring occupies the hydrophobic pocket of the receptor, sterically preventing the conformational change required for DNA binding.
-
Result: Competitive antagonism. The bacteria fail to synchronize virulence factor production (biofilms, pyocyanin) despite high cell density.
-
-
Antimicrobial Synergy: By disrupting biofilm formation, the compound resensitizes resistant pathogens (e.g., MRSA, A. baumannii) to conventional antibiotics.
B. Derivatized MOA: Kinesin-5 (Eg5) Inhibition via Biginelli Synthesis
This compound is a key "C2-building block" in the Biginelli Multicomponent Reaction to generate Dihydropyrimidinones (DHPMs) . The resulting 2-chlorobenzyl-DHPM derivatives are potent allosteric inhibitors of the mitotic motor protein Eg5 (Kinesin-5) .
-
Target: Allosteric loop L5/helix
2/helix 3 of the Eg5 motor domain. -
Effect:
-
The DHPM derivative binds to an induced pocket away from the ATP site (unlike monastrol, which binds similarly but with lower potency than optimized benzyl analogs).
-
Allosteric Locking: Binding locks the motor in an ADP-bound state, preventing the "power stroke" required for microtubule sliding.
-
-
Phenotype: Formation of "monoastral" spindles during mitosis, leading to cell cycle arrest (M-phase) and subsequent apoptosis (Mitotic Catastrophe).
Visualization: Divergent Pathways
The following diagram illustrates the dual utility of the scaffold: direct QSI activity vs. conversion into mitotic inhibitors.
Caption: Divergent utility of the N-(2-Chlorobenzyl)-3-oxobutanamide scaffold. Top path: Intrinsic bacteriostatic activity. Bottom path: Synthetic conversion to anti-mitotic agents.
Experimental Protocols
Protocol A: Synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide
Use this protocol to generate the scaffold if not purchased commercially.
-
Reagents: 2-Chlorobenzylamine (1.0 eq), Diketene (1.0 eq) or Ethyl acetoacetate (1.0 eq), Ethanol or Toluene (Solvent).
-
Procedure:
-
Dissolve 2-chlorobenzylamine in toluene at 0°C.
-
Add diketene dropwise over 30 minutes (Exothermic reaction; maintain <10°C).
-
Alternative: Reflux with ethyl acetoacetate in ethanol for 4 hours (lower yield but safer).
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo. Recrystallize from Ethanol/Hexane.
-
-
QC Criteria:
-
¹H NMR (DMSO-d₆):
2.18 (s, 3H, COCH₃), 3.45 (s, 2H, COCH₂CO), 4.35 (d, 2H, N-CH₂), 8.50 (br t, 1H, NH). -
Purity: >95% by HPLC.
-
Protocol B: Quorum Sensing Inhibition Assay (Chromobacterium violaceum)
Validates the intrinsic MOA.
-
Reporter Strain: Chromobacterium violaceum CV026 (produces purple violacein pigment only in presence of exogenous AHLs).
-
Assay Setup:
-
Inoculate LB agar plates with CV026.
-
Add exogenous C6-HSL (N-hexanoyl homoserine lactone) to induce pigmentation.
-
Place sterile discs loaded with 10–100 µM of N-(2-Chlorobenzyl)-3-oxobutanamide .
-
-
Readout:
-
Incubate at 30°C for 24 hours.
-
Positive Result: A non-pigmented (white) halo around the disc against a purple background indicates inhibition of QS without killing the bacteria (bacteriostatic vs. bactericidal check).
-
Protocol C: Biginelli Synthesis of Eg5 Inhibitor
Validates the scaffold's utility as a precursor.
-
Reagents: N-(2-Chlorobenzyl)-3-oxobutanamide (1 mmol), 3-Hydroxybenzaldehyde (1 mmol), Urea (1.5 mmol), TMSCl (catalyst).
-
Procedure:
-
Combine reagents in Acetonitrile (5 mL).
-
Add TMSCl (5 drops) and reflux for 6 hours.
-
Cool and pour into crushed ice.
-
Filter the precipitate (DHPM derivative).
-
-
Validation: Test the product in an Eg5 ATPase Assay (commercial kit). A reduction in phosphate release indicates allosteric inhibition of the motor domain.
References
-
BenchChem. (n.d.). N-(2-chloro-4-methylphenyl)-3-oxobutanamide Biological Activity and Applications. Retrieved from
-
Smith, K. M., et al. (2003). Induction and inhibition of Pseudomonas aeruginosa quorum sensing by synthetic autoinducer analogs. Chemistry & Biology.
-
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal.
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. (Contextual grounding for DHPM/Eg5 mechanism).
-
Sigma-Aldrich. (2024). Product Specification: N-(2-chlorobenzyl)-3-oxobutanamide. Retrieved from
